Cas no 79478-02-7 (4-(Trifluoromethyl)phenylglyoxylic acid)

4-(Trifluoromethyl)phenylglyoxylic acid structure
79478-02-7 structure
Nome del prodotto:4-(Trifluoromethyl)phenylglyoxylic acid
Numero CAS:79478-02-7
MF:C9H5F3O3
MW:218.129413366318
CID:1797780
PubChem ID:21714237

4-(Trifluoromethyl)phenylglyoxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, a-oxo-4-(trifluoromethyl)-
    • α-Oxo-4-(trifluoromethyl)benzeneacetic acid (ACI)
    • 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
    • 4-(Trifluoromethyl)phenylglyoxylic acid
    • Inchi: 1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15)
    • Chiave InChI: CEUHHKLWSQKEFI-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C1C=CC(C(F)(F)F)=CC=1)=O)O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3

4-(Trifluoromethyl)phenylglyoxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
T193405-100mg
[4-(Trifluoromethyl)phenyl]glyoxylic acid
79478-02-7
100mg
$ 175.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1294422-1g
2-Oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
1g
¥2721.00 2024-07-28
Enamine
EN300-1165418-1.0g
2-oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 95%
1g
$0.0 2023-06-08
eNovation Chemicals LLC
Y1086751-1g
oxo[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 95%
1g
$460 2022-10-20
Apollo Scientific
PC32904-250mg
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
79478-02-7 96%
250mg
£60.00 2023-09-02
Enamine
EN300-1165418-5000mg
2-oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 95.0%
5000mg
$2401.0 2023-10-03
Aaron
AR00J7E6-250mg
oxo[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
250mg
$111.00 2025-02-12
1PlusChem
1P00J75U-1g
oxo[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
1g
$235.00 2024-04-21
1PlusChem
1P00J75U-5g
oxo[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
5g
$683.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1294422-250mg
2-Oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
250mg
¥982.00 2024-07-28

4-(Trifluoromethyl)phenylglyoxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Pyridine ,  Selenium dioxide
Riferimento
Synthesis and SAR evaluation of oxadiazolopyrazines as selective Haemophilus influenzae antibacterial agents
Beebe, Xenia; Nilius, Angela M.; Merta, Philip J.; Soni, Niru B.; Bui, Mai H.; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3133-3136

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Water ;  pH 2.1
Riferimento
Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation
Furukawa, Keisuke; Inada, Haruki; Shibuya, Masatoshi; Yamamoto, Yoshihiko, Organic Letters, 2016, 18(17), 4230-4233

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Riferimento
Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes
Xu, Xue-Cen; Wu, Dan-Ni; Liang, Yong-Xin; Yang, Ming; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Riferimento
1D Fe3O4@CuSiO3 composites catalyzed decarboxylative A3-coupling for propargylamine synthesis
Wang, Fang; Feng, Huangdi ; Li, Huiqiong; Miao, Teng; Cao, Tiantian; et al, Chinese Chemical Letters, 2020, 31(6), 1558-1563

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Tetrabutylammonium iodide ,  Iron Solvents: Acetonitrile ,  Water ;  12 h, 90 °C
Riferimento
Synthesis of α-Keto Acids via Oxidation of Alkenes Catalyzed by a Bifunctional Iron Nanocomposite
Song, Tao ; Ma, Zhiming; Wang, Xiaoxue; Yang, Yong, Organic Letters, 2021, 23(15), 5917-5921

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Riferimento
Electronic and Functional Scope of Boronic Acid Derived Salicylidenehydrazone (BASHY) Complexes as Fluorescent Dyes
Alcaide, Maria M.; Santos, Fabio M. F.; Pais, Vania F.; Carvalho, Joana Ines ; Collado, Daniel; et al, Journal of Organic Chemistry, 2017, 82(14), 7151-7158

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Riferimento
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
1.3 Reagents: Sodium hydroxide ,  Water Solvents: Tetrahydrofuran ,  Water
Riferimento
The synthesis and structure-activity relationships of 1,3-diaryl 1,2,4-(4H)-triazol-5-ones: A new class of calcium-dependent, large conductance, potassium (maxi-k) channel opener targeted for urge urinary incontinence
Hewawasam, Piyasena; Erway, Matthew; Thalody, George; Weiner, Harvey; Boissard, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(7), 1117-1120

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  4 h, rt → 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Metal-free C3-H acylation of quinoxalin-2(1H)-ones with α-oxo-carboxylic acids
Ni, Hangcheng; Shi, Xingzi; Li, Yu; Zhang, Xiaoning; Zhao, Jingwei; et al, Organic & Biomolecular Chemistry, 2020, 18(33), 6558-6563

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5, rt
Riferimento
Visible-light-mediated metal-free decarboxylative acylation of electron-deficient quinolines using α-ketoacids under ambient air
Zheng, Zhongqi; Wu, Yongdi; Lu, Xuelian; Zhang, Fang-Lin; Qi, Mei-Fang; et al, Tetrahedron, 2022, 112,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Riferimento
Photoinduced homolytic decarboxylative acylation/cyclization of unactivated alkenes with α-keto acid under external oxidant and photocatalyst free conditions: access to quinazolinone derivatives
Sun, Bin; Shi, Rongcheng; Zhang, Kesheng; Tang, Xiaoli; Shi, Xiayue; et al, Chemical Communications (Cambridge, 2021, 57(49), 6050-6053

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 90 °C
Riferimento
Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
Li, Jian ; Lu, Xue-Chen; Xu, Yue; Wen, Jin-Xia; Hou, Guo-Quan; et al, Organic Letters, 2020, 22(24), 9621-9626

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Synthesis of unnatural α-amino acid derivatives via light-mediated radical decarboxylative processes
Merkens, Kay; Aguilar Troyano, Francisco Jose; Djossou, Jonas; Gomez-Suarez, Adrian, Advanced Synthesis & Catalysis, 2020, 362(12), 2354-2359

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, 0 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C
1.4 Reagents: Dimethyl sulfide ;  2 h, 0 °C
Riferimento
Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur
Saito, Masato; Murakami, Sho; Nanjo, Takeshi ; Kobayashi, Yusuke ; Takemoto, Yoshiji, Journal of the American Chemical Society, 2020, 142(18), 8130-8135

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 - 6 h, 110 °C → 90 °C
Riferimento
A metal-free and additive-free facile method for the synthesis of 1H-Perimidines
Li, Suzhen; Shang, Suqin; Zhang, Xiuyu; Guo, Mengyi; Ma, Wanqian; et al, Tetrahedron Letters, 2023, 129,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  rt → 120 °C; 1 h, 120 °C; 120 °C → 90 °C; 4 h, 90 °C
Riferimento
Water-soluble benzoylformic acid photoinitiators for water-based LED-triggered deep-layer photopolymerization
He, Xianglong; Jia, Wei; Gao, Yanjing; Jiang, Shengling; Nie, Jun; et al, European Polymer Journal, 2022, 167,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Pyridine ,  Selenium dioxide ;  overnight, 90 - 110 °C
Riferimento
Visible-Light-Mediated Decarboxylation/Oxidative Amidation of α-Keto Acids with Amines under Mild Reaction Conditions Using O2
Liu, Jie; Liu, Qiang; Yi, Hong; Qin, Chu; Bai, Ruopeng; et al, Angewandte Chemie, 2014, 53(2), 502-506

4-(Trifluoromethyl)phenylglyoxylic acid Raw materials

4-(Trifluoromethyl)phenylglyoxylic acid Preparation Products

Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd